molecular formula C10H17N3O B1522783 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1258640-42-4

5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1522783
CAS No.: 1258640-42-4
M. Wt: 195.26 g/mol
InChI Key: SFTUSMHYANBCQA-UHFFFAOYSA-N
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Description

5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-(Dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, also known as compound CAS 1258640-42-4 , is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1258640-42-4

Biological Activity Overview

Research on pyrazole derivatives indicates that they possess significant biological activities. The compound has been evaluated for various pharmacological properties, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit inhibitory effects on various cancer cell lines.
  • Anti-inflammatory Effects : They have shown potential as COX-2 inhibitors and in reducing inflammation markers.
  • Antimicrobial Properties : Some studies indicate effectiveness against bacterial and fungal strains.

Antitumor Activity

A study investigating the antitumor potential of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound could synergistically enhance the effects of conventional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. For instance, a library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory activity, with several showing IC50 values below 50 µM in cell-based assays . Although specific data for our compound is limited, its structural similarity suggests potential anti-inflammatory properties.

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. Compounds within this class were evaluated for their ability to inhibit microbial growth, showing promising results against both gram-positive and gram-negative bacteria .

Data Tables

Biological ActivityEffectivenessReference
AntitumorHigh (synergistic with doxorubicin)
Anti-inflammatoryIC50 < 50 µM
AntimicrobialEffective against multiple strains

Case Studies

  • Cytotoxicity in Cancer Cells : A series of experiments were conducted where this compound was tested on MCF-7 cells. The compound showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent .
  • Inflammation Model : In an animal model of inflammation, pyrazole derivatives were administered to assess their effect on inflammatory markers. Results indicated a marked decrease in TNF-alpha and IL-6 levels in treated groups compared to controls, suggesting strong anti-inflammatory properties .

Properties

IUPAC Name

5-(dimethylamino)-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-8(6-14)10(12(3)4)13(5)11-9/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTUSMHYANBCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.